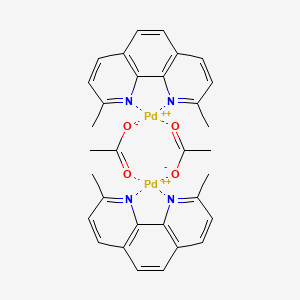

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer

説明

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) (CAS: 959698-19-2) is a palladium(II) complex with a unique dimeric structure. Its molecular formula is C₃₄H₃₀F₆N₄O₁₀Pd₂S₂, and it has a molar mass of 1,045.59 g/mol . The compound features two palladium centers bridged by acetato ligands, each coordinated to a 2,9-dimethyl-1,10-phenanthroline (2,9-dmphen) ligand. The trifluoromethanesulfonate (OTf) counterions enhance solubility in polar organic solvents .

特性

分子式 |

C32H30N4O4Pd2+2 |

|---|---|

分子量 |

747.4 g/mol |

IUPAC名 |

2,9-dimethyl-1,10-phenanthroline;palladium(2+);diacetate |

InChI |

InChI=1S/2C14H12N2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2 |

InChIキー |

XNKIUDQGRLENPA-UHFFFAOYSA-L |

正規SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer typically involves the reaction of palladium(II) acetate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications .

化学反応の分析

Types of Reactions

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer undergoes various chemical reactions, including:

Substitution Reactions: The acetate ligands can be substituted by other ligands such as halides or phosphines.

Oxidation and Reduction Reactions: The palladium center can undergo redox reactions, changing its oxidation state from Pd(II) to Pd(0) or Pd(IV).

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like halides (e.g., NaCl, KBr) or phosphines (e.g., triphenylphosphine) under mild conditions.

Redox Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

Substitution Reactions: Yield new palladium complexes with different ligands.

Redox Reactions: Produce palladium in different oxidation states, which can be isolated or further reacted.

科学的研究の応用

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer has several applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including carbon-carbon coupling reactions and polymerization processes.

Biology: Investigated for its potential use in biological assays and as a probe for studying metal-ligand interactions in biological systems.

Medicine: Explored for its potential anticancer properties due to the cytotoxic effects of palladium complexes.

作用機序

The mechanism by which Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

類似化合物との比較

Comparison with Similar Palladium Complexes

Structural and Ligand-Based Differences

Table 1: Comparison of Key Palladium Complexes

Key Observations:

Ligand Effects :

- The 2,9-dmphen ligand in the dimer introduces steric hindrance from methyl groups, reducing ligand dissociation and enhancing stability compared to unsubstituted 1,10-phenanthroline (phen) complexes .

- Triflate vs. Chloride/Acetate : The OTf counterion in the dimer improves solubility in organic solvents, whereas chloride ligands (e.g., in Dichloro(phen)Pd(II)) favor reactivity in polar media .

Dimeric vs. Monomeric analogs (e.g., Diacetato(phen)Pd(II)) lack this feature.

Catalytic Performance and Stability

- Solution Behavior: Trifluoroacetato analogs of Pd(II) complexes exhibit partial ligand dissociation in solution, whereas acetato ligands (as in the dimer) remain stable in methanol . The methyl groups on 2,9-dmphen further stabilize the dimer by minimizing solvent interactions .

- Catalytic Activity: In carbon monoxide–olefin copolymerization, the dimer and related monochelated Pd(II) complexes show higher activity than chloride-based analogs due to favorable ligand exchange kinetics . The Buchwald Palladacycle Precatalyst Kit 4 outperforms the dimer in chemoselective oxidations, likely due to tailored phosphine ligands that modulate Pd’s electronic environment .

Thermal and Chemical Stability

- Thermal Decomposition: Nickel analogs (e.g., (2,9-dmphen)NiCl₂) decompose at 400°C to form NiO nanoparticles , but Pd complexes like the dimer are stable up to ~250°C, making them suitable for high-temperature catalysis .

- Oxidative Stability: The dimer’s Pd(II) oxidation state is stabilized by strong-field nitrogen donors in 2,9-dmphen, unlike Pd(0) complexes (e.g., Pd-amphos), which require inert atmospheres .

Oxidation Reactions

The dimer’s OTf counterions facilitate its use in polar solvents for alcohol and carbohydrate oxidation, achieving higher yields compared to chloride-based catalysts .

Polymerization Catalysis

In copolymerization reactions, the dimer’s steric bulk directs regioselectivity, producing polymers with controlled molecular weights .

Q & A

Q. What are the key synthetic routes for preparing acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer?

The dimer is synthesized via ligand substitution reactions starting from palladium(II) acetate and 2,9-dimethyl-1,10-phenanthroline (DMPHEN). A common method involves reacting [Pd(OAc)₂] with DMPHEN in a coordinating solvent (e.g., dichloromethane or methanol), followed by crystallization to isolate the dimeric form. The trifluoromethanesulfonate (OTf) counterion variant can be prepared by anion exchange using AgOTf .

Key Steps :

- Stoichiometric control of Pd:ligand ratio (1:1 for monochelated complexes).

- Solvent selection to stabilize the dimeric structure (polar aprotic solvents preferred).

- Anion exchange via metathesis for derivative synthesis.

Q. How is the dimer characterized structurally and spectroscopically?

Q. What are the primary applications of this dimer in catalysis?

The dimer serves as a pre-catalyst in oxidation reactions and olefin metathesis . For example:

- Oxidative functionalization : Activates C–H bonds in alkanes under mild conditions (e.g., O₂ as oxidant) .

- Carbonylation : Catalyzes CO–olefin copolymerization with activity comparable to PdCl₂ systems but with improved selectivity .

Advanced Research Questions

Q. How do steric effects from 2,9-dimethyl substituents influence catalytic activity?

The methyl groups on DMPHEN introduce steric hindrance, which:

- Reduces ligand lability , stabilizing the dimer in solution.

- Modulates substrate access to the Pd center, favoring linear product selectivity in copolymerization (e.g., CO–ethylene vs. branched isomers) .

- Increases thermal stability compared to non-methylated analogs (e.g., [Pd(phen)(OAc)₂]) .

Experimental Validation :

Q. What mechanisms explain contradictory NMR data in different solvents?

Trifluoroacetato derivatives exhibit partial anion dissociation in Me₂SO (evidenced by ¹H NMR peak broadening), whereas acetato analogs remain intact in CD₃OD. This discrepancy arises from:

- Solvent coordination competition : Me₂SO displaces weakly bonded trifluoroacetate but not acetate.

- Counterion lability : Triflate (OTf⁻) is a poorer ligand than acetate, leading to dynamic equilibria in solution .

Methodological Insight : Use variable-temperature NMR to quantify dissociation constants (Kd) and correlate with solvent dielectric constants.

Q. How do π–π stacking interactions in crystal structures affect catalytic performance?

Crystal packing analysis (e.g., via ORTEP-3) reveals intermolecular π–π stacking between DMPHEN aromatic rings (distance ~3.5 Å). These interactions:

- Stabilize the dimeric form in the solid state.

- May hinder substrate diffusion in heterogeneous catalysis, reducing activity compared to monomeric analogs .

Research Strategy : Compare turnover numbers (TON) for dimeric vs. monomeric Pd complexes in homogeneous vs. heterogeneous conditions.

Q. What strategies optimize ligand design for mixed-ligand Pd complexes?

Substituent engineering on DMPHEN (e.g., 5-nitro or 5-bromo groups) alters electronic and steric profiles:

- Electron-withdrawing groups (e.g., –NO₂) increase Pd center electrophilicity, enhancing oxidative activity.

- Bulkier substituents (e.g., –Ph) improve selectivity in asymmetric catalysis but reduce solubility .

Synthetic Pathway Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。